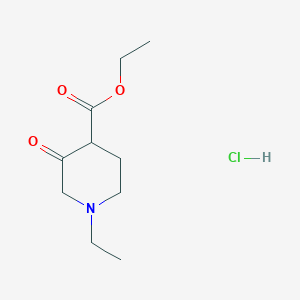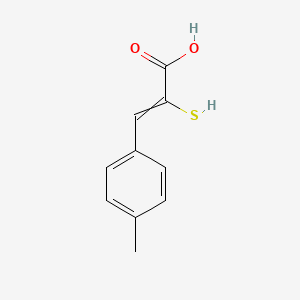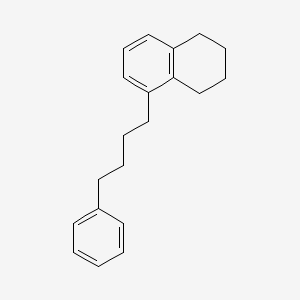
5-(4-Phenylbutyl)-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Phenylbutyl)-1,2,3,4-tetrahydronaphthalene: is an organic compound that belongs to the class of naphthalenes It is characterized by a tetrahydronaphthalene core substituted with a 4-phenylbutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Phenylbutyl)-1,2,3,4-tetrahydronaphthalene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydronaphthalene and 4-phenylbutyl bromide.
Reaction Conditions: The key step involves the alkylation of 1,2,3,4-tetrahydronaphthalene with 4-phenylbutyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding naphthalene derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield fully saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various functional groups. Typical reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid and sulfuric acid for nitration.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of fully saturated naphthalene derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.
Materials Science: It can be incorporated into polymer matrices to improve the mechanical and thermal properties of the resulting materials.
Biology:
Drug Development: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals, particularly in the area of anti-inflammatory and anticancer agents.
Medicine:
Therapeutic Agents: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry:
Chemical Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(4-Phenylbutyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or interact with cell surface receptors to alter signal transduction pathways. These interactions can lead to changes in cellular functions such as proliferation, apoptosis, and differentiation.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydronaphthalene: A structurally related compound without the phenylbutyl substitution.
4-Phenylbutylamine: A compound with a similar phenylbutyl group but different core structure.
Naphthalene: The parent compound without hydrogenation or substitution.
Uniqueness: 5-(4-Phenylbutyl)-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both the tetrahydronaphthalene core and the 4-phenylbutyl group. This combination imparts distinct physicochemical properties and biological activities that are not observed in the similar compounds listed above. The specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
91198-36-6 |
|---|---|
Fórmula molecular |
C20H24 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
5-(4-phenylbutyl)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C20H24/c1-2-9-17(10-3-1)11-4-5-12-18-14-8-15-19-13-6-7-16-20(18)19/h1-3,8-10,14-15H,4-7,11-13,16H2 |
Clave InChI |
XNQHBTRUVWUVCA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=CC=C2CCCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


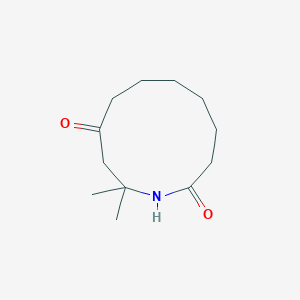
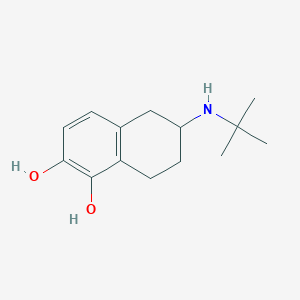
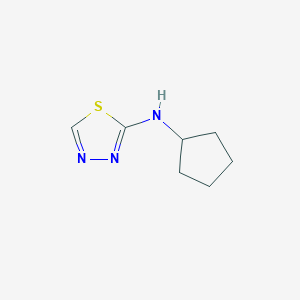
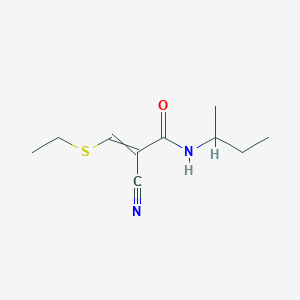
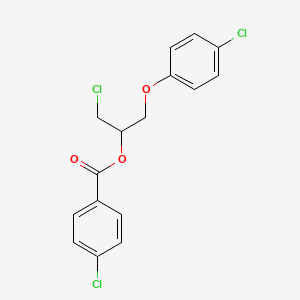
![2-[Bromo(phenyl)methyl]benzonitrile](/img/structure/B14369542.png)

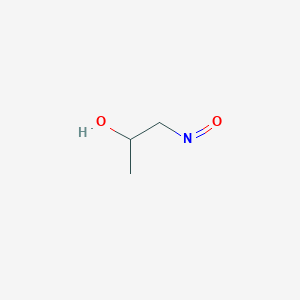
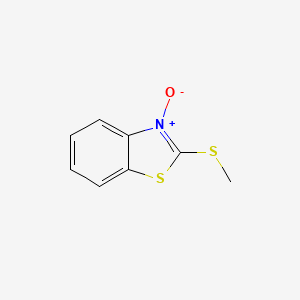
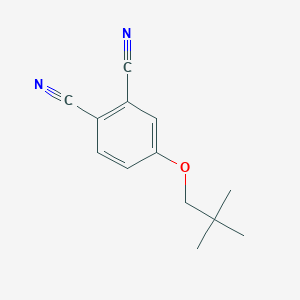
methyl}phosphonic acid](/img/structure/B14369573.png)

